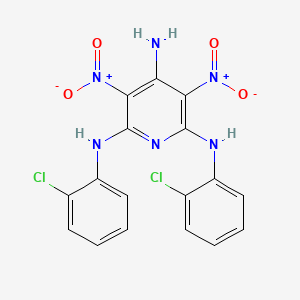
N~2~,N~6~-bis(2-chlorophenyl)-3,5-dinitro-2,4,6-pyridinetriamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~2~,N~6~-bis(2-chlorophenyl)-3,5-dinitro-2,4,6-pyridinetriamine, commonly known as Pyridoxalated Hemoglobin Polyoxyethylene (PHP), is a synthetic hemoglobin-based oxygen carrier (HBOC). It has been extensively studied for its potential applications in blood substitutes and resuscitation fluids.
Mécanisme D'action
N~2~,N~6~-bis(2-chlorophenyl)-3,5-dinitro-2,4,6-pyridinetriamine acts as an oxygen carrier by binding to oxygen in the lungs and releasing it in the tissues. It also has antioxidant properties, which may help protect tissues from oxidative stress and reduce inflammation. N~2~,N~6~-bis(2-chlorophenyl)-3,5-dinitro-2,4,6-pyridinetriamine has been shown to increase nitric oxide bioavailability, which may contribute to its beneficial effects on microcirculation and tissue perfusion.
Biochemical and Physiological Effects:
N~2~,N~6~-bis(2-chlorophenyl)-3,5-dinitro-2,4,6-pyridinetriamine has been shown to increase oxygen delivery to tissues, improve microcirculation, and reduce tissue damage in animal models of hemorrhagic shock and ischemia-reperfusion injury. It has also been shown to improve oxygen saturation and reduce lactate levels in human volunteers. N~2~,N~6~-bis(2-chlorophenyl)-3,5-dinitro-2,4,6-pyridinetriamine has a longer half-life than red blood cells, which may make it a useful alternative to blood transfusions in certain situations.
Avantages Et Limitations Des Expériences En Laboratoire
N~2~,N~6~-bis(2-chlorophenyl)-3,5-dinitro-2,4,6-pyridinetriamine has several advantages as a research tool, including its ability to deliver oxygen to tissues and its antioxidant properties. It can be used in a variety of animal models to investigate the effects of oxygen delivery and oxidative stress on tissue function. However, N~2~,N~6~-bis(2-chlorophenyl)-3,5-dinitro-2,4,6-pyridinetriamine has some limitations, including its potential to cause vasoconstriction and its short half-life in humans.
Orientations Futures
There are several potential future directions for research on N~2~,N~6~-bis(2-chlorophenyl)-3,5-dinitro-2,4,6-pyridinetriamine. One area of interest is the development of modified forms of N~2~,N~6~-bis(2-chlorophenyl)-3,5-dinitro-2,4,6-pyridinetriamine with improved properties, such as longer half-life or reduced vasoconstrictive effects. Another area of interest is the investigation of N~2~,N~6~-bis(2-chlorophenyl)-3,5-dinitro-2,4,6-pyridinetriamine as a potential treatment for other conditions, such as traumatic brain injury or sepsis. Finally, further research is needed to fully understand the mechanism of action of N~2~,N~6~-bis(2-chlorophenyl)-3,5-dinitro-2,4,6-pyridinetriamine and its effects on tissue function.
Méthodes De Synthèse
N~2~,N~6~-bis(2-chlorophenyl)-3,5-dinitro-2,4,6-pyridinetriamine can be synthesized by reacting pyridoxal-5'-phosphate (PLP) with hemoglobin in the presence of polyoxyethylene (POE). The resulting product is then purified to remove any unreacted components. This synthesis method has been optimized to produce high yields of N~2~,N~6~-bis(2-chlorophenyl)-3,5-dinitro-2,4,6-pyridinetriamine with consistent quality.
Applications De Recherche Scientifique
N~2~,N~6~-bis(2-chlorophenyl)-3,5-dinitro-2,4,6-pyridinetriamine has been extensively studied for its potential applications in blood substitutes and resuscitation fluids. It has been shown to increase oxygen delivery to tissues, improve microcirculation, and reduce tissue damage in animal models of hemorrhagic shock and ischemia-reperfusion injury. N~2~,N~6~-bis(2-chlorophenyl)-3,5-dinitro-2,4,6-pyridinetriamine has also been investigated as a potential treatment for sickle cell disease, where it may improve oxygen delivery to tissues and reduce the risk of vaso-occlusive crises.
Propriétés
IUPAC Name |
2-N,6-N-bis(2-chlorophenyl)-3,5-dinitropyridine-2,4,6-triamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2N6O4/c18-9-5-1-3-7-11(9)21-16-14(24(26)27)13(20)15(25(28)29)17(23-16)22-12-8-4-2-6-10(12)19/h1-8H,(H4,20,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXBAHOZYUVDMPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC2=C(C(=C(C(=N2)NC3=CC=CC=C3Cl)[N+](=O)[O-])N)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~,N~6~-bis(2-chlorophenyl)-3,5-dinitro-2,4,6-pyridinetriamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~2~-cyclohexyl-N~1~-methylglycinamide](/img/structure/B5184648.png)
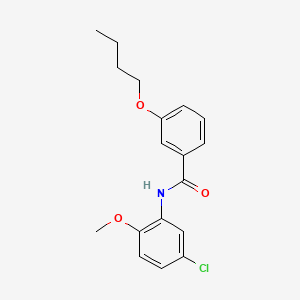
![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-sec-butylpiperazine oxalate](/img/structure/B5184671.png)
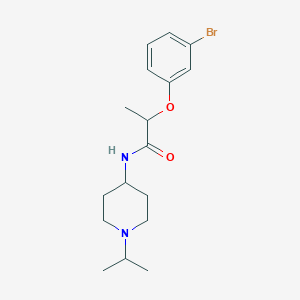
![5-{3-chloro-4-[2-(3,5-dimethylphenoxy)ethoxy]-5-ethoxybenzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B5184681.png)
![N-benzyl-N-[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]-1-butanamine](/img/structure/B5184685.png)
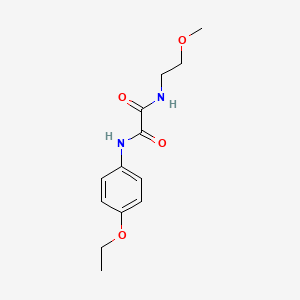
![3-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}benzaldehyde](/img/structure/B5184700.png)
![N-(4-chloro-3-nitrophenyl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5184705.png)
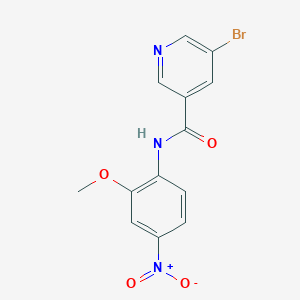
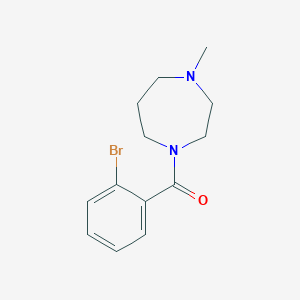
![2-amino-4-(2-chlorophenyl)-5-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-6-methyl-4H-pyran-3-carbonitrile](/img/structure/B5184736.png)
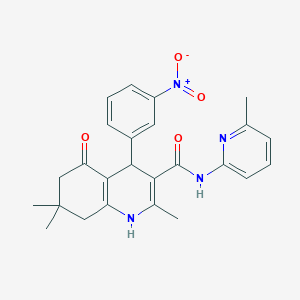
![propyl [(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5184757.png)